Methyl 2-[2-(methylamino)acetamido]benzoate
Description
Methyl 2-[2-(methylamino)acetamido]benzoate is a benzoate derivative featuring a methylamino-substituted acetamido group at the 2-position of the aromatic ring.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2-[[2-(methylamino)acetyl]amino]benzoate |
InChI |
InChI=1S/C11H14N2O3/c1-12-7-10(14)13-9-6-4-3-5-8(9)11(15)16-2/h3-6,12H,7H2,1-2H3,(H,13,14) |
InChI Key |
MYWOCYOPMFFWCH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(methylamino)acetamido]benzoate typically involves multiple steps:
Starting Material: The synthesis begins with methyl anthranilate, which is a methyl ester of anthranilic acid.
Amidation: The methyl anthranilate undergoes amidation with acetic anhydride to form methyl 2-(acetylamino)benzoate.
Methylation: The final step involves the methylation of the amide nitrogen using methylamine under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(methylamino)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or amines.
Substitution: Results in the formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that Methyl 2-[2-(methylamino)acetamido]benzoate exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. For example, a study demonstrated its inhibitory effects on Staphylococcus aureus and Escherichia coli, highlighting its relevance in developing new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. One case study reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its versatility allows it to act as a building block for more complex molecules used in pharmaceuticals and agrochemicals.
Synthesis of Bioactive Compounds
The compound has been utilized in the synthesis of novel bioactive molecules. For instance, it can be reacted with different electrophiles to generate derivatives that possess enhanced biological activity. A synthesis pathway includes the coupling of this compound with various amines or carboxylic acids to yield compounds with potential therapeutic effects .
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Amide Formation | This compound + Acyl Chloride | Acetamide Derivative | 85% |
| Alkylation | This compound + Alkyl Halide | Alkylated Product | 90% |
Pharmaceutical Formulations
Given its biological activity, this compound is being explored for incorporation into pharmaceutical formulations aimed at treating infections and cancer. The hydrochloride salt form is particularly beneficial for oral or parenteral administration due to its improved solubility.
Formulation Studies
Formulation studies have demonstrated that this compound can be effectively combined with other excipients to create stable dosage forms. These formulations are undergoing clinical trials to assess their efficacy and safety profiles in humans .
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study 1 : A study on its antibacterial effects revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant bacterial strains, indicating its potential as a lead compound for new antibiotic development.
- Case Study 2 : Research on its anticancer effects showed that doses of 50 mg/kg significantly reduced tumor growth in animal models, suggesting further investigation into its mechanisms could yield valuable insights for cancer therapy .
Mechanism of Action
The mechanism by which Methyl 2-[2-(methylamino)acetamido]benzoate exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-[2-(methylamino)acetamido]benzoate with analogs differing in substituents on the acetamido group, aromatic ring, or overall molecular architecture.
Substituent Variations on the Acetamido Group
Key Observations :
- Cyclic Amines (e.g., piperidin-1-yl): Yield higher stability and crystallinity compared to linear amines like methylamino, as seen in compound 4c (85% yield, m.p. 94°C) .
- Bulkier Substituents (e.g., indole-3-yl) : Introduce steric hindrance but may enhance target binding, as demonstrated by CI-a’s inhibitory activity .
Positional Isomers and Functional Group Modifications
Key Observations :
- Hydroxyl Groups : Improve aqueous solubility (e.g., methyl 4-acetamido-2-hydroxybenzoate) but may reduce metabolic stability .
- Carboxylic Acid Derivatives : Higher polarity limits membrane permeability compared to ester derivatives like the target compound .
Structural Analogs with Extended Backbones
Key Observations :
- Ethynyl Linkers : Introduce conjugation, altering electronic properties and enabling applications in materials science .
Biological Activity
Methyl 2-[2-(methylamino)acetamido]benzoate, commonly referred to as Methyl 2-amino benzoate, is a compound of significant interest in biological and medicinal chemistry. This article will explore its biological activity, synthesis, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by its unique structure, which includes a benzoate moiety and a methylamino group. The synthesis typically involves the reaction of methyl 2-aminobenzoate with N-methylglycine in the presence of hydrochloric acid, resulting in the formation of the hydrochloride salt.
Reaction Overview:
- Starting Materials: Methyl 2-aminobenzoate, N-methylglycine
- Conditions: Aqueous medium with hydrochloric acid
- Purification: Crystallization or chromatography to yield the hydrochloride salt .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, which may alter metabolic pathways.
- Receptor Binding: It interacts with cell surface receptors, influencing cellular signaling pathways that can lead to therapeutic effects .
Pharmacological Applications
Research indicates that this compound has potential applications in various fields:
- Biochemical Assays: Employed as a probe for studying enzyme activities .
- Medicinal Chemistry: Investigated for its role as an intermediate in synthesizing pharmaceutical compounds .
- Antimicrobial Activity: Preliminary studies suggest it may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Recent studies have highlighted the compound's biological activities through various assays:
- Antimicrobial Testing:
-
Enzyme Interaction Studies:
- The compound was shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .
- Therapeutic Potential:
Comparative Analysis
To better understand the unique features of this compound, a comparison with similar compounds is insightful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 2-aminobenzoate | Lacks methylamino group; simpler structure | Limited reactivity compared to Methyl 2-amino |
| N-methylglycine | Simpler amino acid derivative | Different chemical properties |
| Methyl 2-[2-(dimethylamino)acetamido]benzoate | Contains an additional methyl group | Variations in reactivity and biological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
